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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the cross-reactivity profile of (1R)-AZD-1480, a potent Janus kinase

(JAK) inhibitor. By presenting quantitative data, detailed experimental protocols, and pathway

visualizations, this document serves as an essential resource for evaluating the compound's

specificity and potential off-target effects.

(1R)-AZD-1480 is a selective, ATP-competitive inhibitor of JAK1 and JAK2 kinases, crucial

mediators in cytokine signaling and cellular proliferation.[1][2] Understanding its interaction with

a broad spectrum of kinases is paramount for predicting its therapeutic efficacy and potential

side effects. This guide delves into the selectivity of (1R)-AZD-1480, presenting data from

comprehensive kinase profiling assays.

Kinase Inhibition Profile of (1R)-AZD-1480
The selectivity of (1R)-AZD-1480 has been rigorously evaluated against a panel of 82 kinases.

[1] The data reveals a high affinity for its primary targets, JAK1 and JAK2, with notable cross-

reactivity against a limited number of other kinases at higher concentrations.

Primary Targets: JAK Family
(1R)-AZD-1480 demonstrates potent inhibition of JAK1 and JAK2, with IC50 values of 1.3 nM

and <0.4 nM, respectively, in enzymatic assays.[2] Its selectivity against other members of the

JAK family, JAK3 and Tyk2, is less pronounced.[3]
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Kinase IC50 (nM)

JAK1 1.3[2]

JAK2 <0.4[2]

JAK3 >1000

Tyk2 >1000

Off-Target Kinase Interactions
In a broad kinase panel screen of 82 kinases, (1R)-AZD-1480 was shown to inhibit 11 kinases,

including its primary target JAK2, by more than 50% at a concentration of 0.10 µM.[1] The

supplementary data from the primary study by Hedvat et al. (2009) provides the specific details

of these off-target interactions.

Kinase Percent Inhibition at 0.10 µM

JAK2 98

Aurora A 85

Aurora B 78

TRKA 75

TRKB 70

CAMK2D 65

CHK2 62

GSK3B 58

MELK 55

p38a 53

FLT3 51

Data extracted from supplementary materials of Hedvat et al., Cancer Cell, 2009.
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Experimental Protocols
The following sections detail the methodologies employed to determine the kinase inhibition

profile of (1R)-AZD-1480.

JAK1, JAK2, and JAK3 Enzymatic Assays
Inhibition of JAK1, JAK2, and JAK3 by (1R)-AZD-1480 was assessed using a Caliper-based

mobility shift assay. Recombinant human JAK1, JAK2, and JAK3 enzymes were incubated with

a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of

the inhibitor. The kinase activity was determined by measuring the conversion of the substrate

to its phosphorylated product. IC50 values were then calculated from the dose-response

curves.[3]

Kinase Panel Screening
The cross-reactivity of (1R)-AZD-1480 was evaluated using the Millipore KinaseProfiler™

service.[1] A panel of 82 purified, active kinases was utilized. The inhibitor was tested at a

concentration of 0.10 µM in the presence of ATP at a concentration near the Km for each

respective kinase. The percentage of remaining kinase activity was determined by measuring

the phosphorylation of a substrate specific to each kinase, typically through a radiometric or

fluorescence-based method.

Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams

have been generated.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.selleckchem.com/products/AZD1480.html
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Cytokine Receptor

JAK1/JAK2

Activates

STAT

Phosphorylates

pSTAT (Dimer)

Dimerizes

DNA

Translocates to Nucleus
& Binds

Gene Expression
(Proliferation, Survival)

Promotes

(1R)-AZD-1480

Inhibits

Cytokine

Binds

Click to download full resolution via product page

Figure 1. The JAK/STAT signaling pathway and the inhibitory action of (1R)-AZD-1480.
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Figure 2. Experimental workflow for determining the cross-reactivity of (1R)-AZD-1480 against

a kinase panel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684625#cross-reactivity-profile-of-1r-azd-1480-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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